Macranthoidin A (Standard)
Description
Significance of Natural Products in Biomedical Research
Natural products, chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of biomedical research and drug discovery. scirp.org These compounds offer a vast and unparalleled chemical diversity that has been refined through evolution to interact with biological targets. ufl.edu This inherent bioactivity makes them a rich source for identifying novel therapeutic agents. A significant percentage of pharmaceuticals, particularly in the fields of oncology and infectious diseases, are either natural products themselves, derivatives, or were inspired by natural product structures. ufl.edu For instance, it is estimated that over 60% of approved anti-cancer drugs and 67% of anti-infective drugs are derived from natural sources. ufl.eduresearchgate.net
The structural complexity, stereochemistry, and metabolite-like properties of natural products provide a unique advantage in drug development. researchgate.net They often possess novel mechanisms of action and can interact with biological targets that are challenging for synthetic molecules. ufl.edu Modern technological advancements, including computational design, bioinformatics, and advanced analytical techniques, are further enhancing the ability of researchers to identify, isolate, and characterize bioactive compounds from natural sources, solidifying their crucial role in the quest for new medicines to combat a wide range of human diseases. researchgate.netnih.gov
Overview of Triterpenoid (B12794562) Saponins (B1172615) as Bioactive Compounds
Triterpenoid saponins are a large and structurally diverse class of naturally occurring glycosides, primarily found in the plant kingdom. Their structure consists of a non-polar triterpene aglycone (the sapogenin) linked to one or more sugar chains (the glycone), giving them an amphipathic nature. proquest.com This characteristic structure is responsible for many of their biological properties.
These compounds are recognized for a wide spectrum of pharmacological activities. nih.govmdpi.com Extensive research has demonstrated their potential as anti-inflammatory, anti-tumor, antiviral, immunomodulatory, hepatoprotective, and hypocholesterolemic agents. nih.govmdpi.com The specific biological effects of a triterpenoid saponin (B1150181) are determined by the structure of its aglycone and the nature and attachment points of the sugar moieties. nih.gov The complexity of these molecules makes chemical synthesis challenging, highlighting the importance of natural sources for their supply. proquest.com As research continues to uncover the therapeutic potential of these compounds, interest in their isolation, structure elucidation, and mechanism of action remains high within the scientific community.
Botanical Source and Traditional Context of Macranthoidin A
Macranthoidin A is a specific triterpenoid saponin isolated from the flower buds of Lonicera macranthoides Hand.-Mazz. nih.govnih.gov This plant is a member of the Caprifoliaceae family, commonly known as honeysuckle. In Traditional Chinese Medicine (TCM), the flower buds of several Lonicera species are highly valued. Specifically, Lonicera macranthoides is a primary source for the herbal medicine "Shanyinhua". nih.govnih.gov
Current Research Landscape and Knowledge Gaps Pertaining to Macranthoidin A
The current body of research on Macranthoidin A has begun to explore its specific biological activities, with a notable focus on its potential as an anti-tumor agent. benthamdirect.com Studies have demonstrated that Macranthoidin A, along with other saponins from Lonicera macranthoides like Macranthoidin B, exhibits significant cytotoxic activities against various cancer cell lines in vitro. benthamdirect.comresearchgate.net
Table 1: In Vitro Anti-Tumor Activity of Saponins from Lonicera macranthoides
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Macranthoidin A | MCF-7 (Breast) | 12.7 - 30.8 |
| Macranthoidin B | MCF-7 (Breast) | 12.7 - 30.8 |
| Macranthoides B | MCF-7 (Breast) | 12.7 - 30.8 |
| Akebia saponin D | MCF-7 (Breast) | 12.7 - 30.8 |
Data sourced from studies on saponins isolated from Lonicera macranthoides, where the IC50 values for the four compounds against MCF-7 cells fell within this range. benthamdirect.com
Despite these promising findings, the research landscape for Macranthoidin A specifically is still developing. A significant knowledge gap exists regarding its precise mechanisms of action. While related saponins have been shown to induce apoptosis through pathways involving Bax/Bcl-2 proteins and caspase activation, detailed mechanistic studies specifically for Macranthoidin A are limited. nih.gov
Furthermore, while the traditional use of its botanical source suggests potential anti-inflammatory and immunomodulatory effects, dedicated research into these properties of isolated Macranthoidin A is not as extensive as its anti-cancer investigation. mdpi.comnih.gov The full therapeutic potential of Macranthoidin A remains to be elucidated, and future research is needed to explore its other potential pharmacological activities, understand its structure-activity relationships, and investigate its effects in in vivo models.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O27/c1-24-34(64)46(84-49-43(73)40(70)37(67)29(20-61)81-49)45(75)51(79-24)85-47-35(65)27(63)21-77-52(47)83-33-11-12-55(4)31(56(33,5)23-62)10-13-58(7)32(55)9-8-25-26-18-54(2,3)14-16-59(26,17-15-57(25,58)6)53(76)86-50-44(74)41(71)38(68)30(82-50)22-78-48-42(72)39(69)36(66)28(19-60)80-48/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEGHZSQVJADCO-UGZFTLGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098647 | |
| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140360-29-8 | |
| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140360-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macranthoidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140360298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-23-hydroxy-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β,4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACRANTHOIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92L57773OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Metabolic Engineering of Macranthoidin a
Elucidation of Precursor Biosynthesis
The foundational steps in triterpenoid (B12794562) saponin (B1150181) biosynthesis involve the formation of the basic isoprenoid units and their subsequent assembly into the triterpenoid skeleton.
The biosynthesis of triterpenoid saponins (B1172615), including Macranthoidin A, originates from the isoprenoid pathway mdpi.comuoa.grbiorxiv.orgnih.govnih.govresearchgate.netontosight.aipjoes.comcjnmcpu.commdpi.comnih.gov. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). In plants, IPP and DMAPP are synthesized via two distinct routes: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway mdpi.combiorxiv.orgresearchgate.netontosight.aipjoes.comcjnmcpu.commdpi.commdpi.comfrontiersin.orgresearchgate.net.
Mevalonate (MVA) Pathway: This pathway, primarily located in the cytoplasm and mitochondria, begins with acetyl-CoA. It involves a series of enzymatic conversions, including acetyl-CoA acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), mevalonate kinase (MVA), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD), to produce IPP pjoes.comresearchgate.netmdpi.com.
Methylerythritol Phosphate (MEP) Pathway: This pathway operates within the plastids and also contributes to the production of IPP biorxiv.orgresearchgate.netontosight.aipjoes.comcjnmcpu.commdpi.commdpi.comresearchgate.netmdpi.com.
These C5 units are then sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then converted by squalene (B77637) synthase (SS) into squalene, a linear 30-carbon precursor researchgate.netpjoes.commdpi.comnih.govmdpi.com. Squalene is subsequently oxidized by squalene epoxidase (SE) to 2,3-oxidosqualene (B107256), which serves as the common precursor for both sterols and triterpenoids mdpi.comuoa.grbiorxiv.orgnih.govnih.govresearchgate.netontosight.aimdpi.comnih.govmdpi.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.org.
The formation of the triterpenoid skeleton from 2,3-oxidosqualene is a critical and highly diversified step, catalyzed by oxidosqualene cyclases (OSCs) mdpi.comuoa.grbiorxiv.orgnih.govnih.govresearchgate.netontosight.aimdpi.comnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.org. OSCs are responsible for cyclizing 2,3-oxidosqualene into various cyclic triterpene scaffolds, representing the first committed step and a significant branching point in the biosynthesis of triterpenoids and sterols mdpi.comnih.govnih.gov.
For oleanane-type saponins like Macranthoidin A, OSCs that produce oleanane (B1240867) precursors, such as β-amyrin synthase (β-AS), are crucial researchgate.netresearchgate.net. Other OSCs, like cycloartenol (B190886) synthase (CAS) and lupeol (B1675499) synthase (LuS), are involved in the synthesis of different triterpenoid skeletons mdpi.commdpi.commdpi.comfrontiersin.orgsciengine.comfrontiersin.orgfrontiersin.org. The structural diversity of triterpenoids arises from the different specificities of various OSC enzymes, which can lead to distinct skeletal structures from the same 2,3-oxidosqualene precursor frontiersin.org.
Table 1: Key Enzymes in Triterpenoid Saponin Backbone Biosynthesis
| Enzyme Name | Abbreviation | Function | Precursor/Product | References |
| Acetyl-CoA Acetyltransferase | ACAT | Catalyzes the first step of the MVA pathway | Acetyl-CoA Acetoacetyl-CoA | pjoes.commdpi.commdpi.com |
| 3-Hydroxy-3-methylglutaryl-CoA Synthase | HMGS | Catalyzes a step in the MVA pathway | Acetoacetyl-CoA 3-hydroxy-3-methylglutaryl-CoA | pjoes.commdpi.commdpi.com |
| Mevalonate Kinase | MVA | Catalyzes a step in the MVA pathway | Mevalonate Mevalonate-5-phosphate | pjoes.commdpi.commdpi.com |
| Phosphomevalonate Kinase | PMK | Catalyzes a step in the MVA pathway | Mevalonate-5-phosphate Mevalonate-5-diphosphate | pjoes.commdpi.commdpi.com |
| Mevalonate-5-diphosphate Decarboxylase | MVD | Catalyzes a step in the MVA pathway | Mevalonate-5-diphosphate Isopentenyl pyrophosphate (IPP) | pjoes.commdpi.commdpi.com |
| Squalene Synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene | Farnesyl pyrophosphate (FPP) Squalene | researchgate.netpjoes.commdpi.comnih.govmdpi.com |
| Squalene Epoxidase | SE | Catalyzes the oxidation of squalene to 2,3-oxidosqualene | Squalene 2,3-oxidosqualene | researchgate.netpjoes.commdpi.comnih.gov |
| Oxidosqualene Cyclase | OSC | Cyclizes 2,3-oxidosqualene to form triterpene skeletons | 2,3-oxidosqualene Various triterpene skeletons (e.g., β-amyrin) | mdpi.comuoa.grbiorxiv.orgnih.govnih.govresearchgate.netontosight.aimdpi.comnih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.org |
| β-Amyrin Synthase | β-AS | A type of OSC that produces β-amyrin | 2,3-oxidosqualene β-amyrin | mdpi.commdpi.comfrontiersin.orgsciengine.comfrontiersin.org |
Glycosylation and Other Modification Pathways
Following the formation of the triterpenoid skeleton, a series of modifications, including oxidation and glycosylation, further diversify the molecules, leading to the final saponin structures.
Glycosylation is a crucial final modification step in saponin biosynthesis. It involves the attachment of sugar moieties to the triterpenoid aglycone, which enhances their water solubility, stability, and biological activities mdpi.comuoa.grbiorxiv.orgnih.govnih.govontosight.ainih.govfrontiersin.orgnih.gov. The enzymes responsible for this process are UDP-dependent glycosyltransferases (UGTs) mdpi.combiorxiv.orgnih.govnih.govontosight.ainih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgoup.com.
UGTs contribute significantly to the structural diversity of saponins by varying the type, number, and attachment points of sugar residues. Different UGTs exhibit specificities for particular aglycones and glycosyl donors mdpi.comfrontiersin.orgnih.gov. For instance, some UGTs can utilize UDP-glucose (UDP-Glc) or UDP-xylose (UDP-Xyl) as sugar donors acs.org, while others, like UGT73C10 and UGT73C11, are specific for the 3-O-glucosylation of sapogenins such as oleanolic acid and hederagenin (B1673034) oup.com. While specific UGTs involved in Macranthoidin A glycosylation have not been detailed in the current literature, the general role of UGTs in triterpenoid saponin biosynthesis is well-established.
Beyond glycosylation, the triterpenoid skeletons undergo various oxidative modifications catalyzed by tailoring enzymes, most notably Cytochrome P450 monooxygenases (P450s) mdpi.comuoa.grbiorxiv.orgnih.govnih.govontosight.ainih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.orgontosight.ai. P450s are a large family of enzymes in plants that introduce functional groups such as hydroxyl, carbonyl, carboxyl, and epoxy moieties at specific positions on the triterpene scaffold. These modifications are critical for the diversification and functionalization of triterpenoid structures mdpi.combiorxiv.orgontosight.ainih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.orgontosight.ai.
Various P450 subfamilies, including CYP716A, CYP93E, and CYP72A, have been identified as playing roles in triterpenoid modification, such as the oxidation at the C-28 position by CYP716A enzymes or C-16α hydroxylation by CYP88A13 mdpi.combiorxiv.orgsciengine.comfrontiersin.orgplantae.org. Other enzymes, such as acyltransferases, malonyltransferases, and methyltransferases, also contribute to the structural complexity of saponins mdpi.com.
Table 2: Key Enzymes in Triterpenoid Saponin Modification
| Enzyme Class/Family | Specific Examples/Subfamilies | Function | References |
| Glycosyltransferases | UGTs (e.g., UGT73C10, UGT73C11) | Catalyze the attachment of sugar moieties (glycosylation) to the triterpenoid aglycone. | mdpi.combiorxiv.orgnih.govnih.govontosight.ainih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgoup.com |
| Cytochrome P450s | CYP716A, CYP93E, CYP72A, CYP88A13 | Mediate oxidative modifications (hydroxylation, oxidation, epoxidation) of the triterpene skeleton. | mdpi.combiorxiv.orgontosight.ainih.govfrontiersin.orgsciengine.comfrontiersin.orgresearchgate.netfrontiersin.orgontosight.aiplantae.org |
| Acyltransferases | N/A | Involved in acylation modifications. | mdpi.com |
| Malonyltransferases | N/A | Involved in malonyl modifications. | mdpi.com |
| Methyltransferases | N/A | Involved in methylation modifications. | mdpi.com |
Genetic Regulation of Macranthoidin A Biosynthesis
The biosynthesis and accumulation of triterpenoid saponins are tightly regulated by a complex interplay of genetic and environmental factors mdpi.com. This regulation occurs at multiple levels, including transcriptional, developmental, and spatiotemporal control mdpi.com.
Phytohormones: Phytohormones, particularly jasmonate (JA) and methyl jasmonate (MeJA), are known to play a significant role in modulating the expression of genes involved in saponin biosynthesis mdpi.comfrontiersin.org.
Transcription Factors (TFs): A variety of transcription factors are critical regulators. Families such as WRKY, AP2/ERF, bHLH, bZIP, MYB, and NAC have been implicated in controlling saponin biosynthesis mdpi.combiorxiv.orgresearchgate.netontosight.aiplantae.orgoup.com. For example, WRKY TFs are often positive regulators, while R2R3-MYB TFs can act as either activators or repressors; PnMYB1 activates saponin biosynthesis in Panax notoginseng, whereas PnMYB4 represses it oup.com. In Medicago truncatula, TSAR transcription factors (TSAR1, TSAR2, TSAR3) regulate saponin biosynthesis, with TSAR3 showing seed-specific activity plantae.org.
Elicitors: External stimuli, such as abiotic (e.g., methyl jasmonate, ethylene, salt stress) and biotic elicitors, can induce or enhance saponin synthesis mdpi.com.
Gene Clustering: Genes involved in saponin biosynthesis pathways are sometimes found in clusters within the plant genome, suggesting coordinated expression and regulation mdpi.com.
While specific regulatory mechanisms for Macranthoidin A are not detailed, these general regulatory principles are applicable to its biosynthesis.
Compound Name List:
Macranthoidin A
Macranthoidin B
Dipsacoside B
Akebiasaponin D
Dipsacoside A
Hederagenin
Cauloside C
α-Hederin
Oleanolic acid
Medicagenic acid
Zanhic acid
Astragalosides
Ginsenosides
Notoginsenoside R1
Notoginsenoside Rg1
Notoginsenoside Rb1
Soyasaponins
Soyasapogenol B
Glycyrrhizin
11-oxo-β-amyrin
Sophoradiol
Gypsogenin
Oleanonic acid
Bourneioside B
Loniceroside C
Cauloside A
Hederin-type triterpenoid saponins
Synthetic Strategies for Macranthoidin a and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Macranthoidin A reveals several key disconnections that simplify the complex target molecule into more manageable and synthetically accessible precursors. The primary strategic disconnections involve the glycosidic linkages and the aglycone core.
The most logical initial disconnection is at the glycosidic bonds, separating the complex oligosaccharide chain from the hederagenin (B1673034) aglycone. This leads to hederagenin and a protected pentasaccharide donor as the two primary synthons. The decision to disconnect all glycosidic bonds at once or in a stepwise manner is a crucial aspect of the synthetic strategy. A stepwise approach, disconnecting the terminal sugars first, might offer better control over the stereochemistry of each glycosidic linkage.
Further retrosynthesis of the pentasaccharide chain would involve disconnections at each glycosidic linkage, leading to suitably protected monosaccharide building blocks. The choice of protecting groups on these monosaccharides is critical to ensure regioselective glycosylation and to allow for the final deprotection without affecting other sensitive functional groups.
A plausible retrosynthetic pathway is outlined below:
Macranthoidin A ⇒ Hederagenin + Protected Pentasaccharide
Protected Pentasaccharide ⇒ Protected Monosaccharide Building Blocks (e.g., L-rhamnose, D-glucose, L-arabinose)
Hederagenin ⇒ Simpler carbocyclic precursors (in a total synthesis scenario)
This analysis highlights the central challenges in the synthesis of Macranthoidin A: the stereocontrolled formation of multiple glycosidic bonds and the management of a large number of hydroxyl functional groups requiring a sophisticated protecting group strategy.
Total Synthesis Methodologies for Complex Saponins (B1172615)
The total synthesis of complex saponins like Macranthoidin A is a formidable task that relies on the development of highly stereoselective reaction sequences and effective protecting group strategies.
The stereoselective formation of glycosidic bonds is the cornerstone of complex oligosaccharide synthesis. The configuration of the anomeric center (α or β) is determined by the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. For the synthesis of the oligosaccharide chain of Macranthoidin A, which contains both α and β linkages, a combination of different glycosylation methods would be necessary.
Commonly employed methods for stereoselective glycosylation include:
Neighboring group participation: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycosidic linkage.
Solvent effects and temperature control: The polarity of the solvent and the reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction.
Promoter selection: A wide range of promoters, such as Lewis acids (e.g., TMSOTf, BF3·OEt2) and thiophilic promoters (e.g., NIS/TfOH), are used to activate the glycosyl donor. The choice of promoter can have a profound impact on the stereoselectivity.
Glycosyl donor type: Different types of glycosyl donors, such as trichloroacetimidates, thioglycosides, and glycosyl fluorides, exhibit varying reactivity and stereoselectivity.
The synthesis of hederagenin diglycosides has been successfully achieved using trichloroacetimidate (B1259523) donors, which provided the protected saponins in high yields. researchgate.netnih.gov This suggests that a similar approach could be viable for the stepwise assembly of the more complex pentasaccharide chain of Macranthoidin A onto the hederagenin core.
The successful synthesis of a complex molecule like Macranthoidin A hinges on a meticulously planned protecting group strategy. jocpr.com The numerous hydroxyl groups on both the aglycone and the sugar moieties must be selectively protected and deprotected throughout the synthesis.
Key considerations for the protecting group strategy include:
Orthogonality: Protecting groups must be "orthogonal," meaning that each type of protecting group can be removed under a specific set of conditions without affecting the others. This allows for the selective deprotection of a single hydroxyl group for glycosylation.
Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.
Ease of introduction and removal: The protecting groups should be introduced and removed in high yields under mild conditions.
Influence on reactivity and stereoselectivity: Protecting groups can influence the reactivity of the hydroxyl groups and the stereochemical outcome of glycosylation reactions. mdpi.com
Common protecting groups in carbohydrate chemistry include:
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyl (B1604629) ether | Bn | Hydrogenolysis (H2, Pd/C) |
| Acetyl ester | Ac | Basic hydrolysis (e.g., NaOMe) |
| Benzoyl ester | Bz | Basic hydrolysis (e.g., NaOMe) |
| Silyl (B83357) ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Fluoride ions (e.g., TBAF) |
| p-Methoxybenzyl ether | PMB | Oxidative cleavage (e.g., DDQ) |
A potential strategy for the synthesis of Macranthoidin A would involve the use of a combination of these protecting groups to differentiate the various hydroxyl positions on the monosaccharide building blocks. For instance, a persistent protecting group like a benzyl ether could be used for positions that are not involved in glycosylation, while temporary protecting groups like acetyl or silyl ethers could be used to mask the hydroxyl groups that will later serve as glycosyl acceptors. The final deprotection of all protecting groups would then yield the target molecule, Macranthoidin A.
Semisynthesis from Naturally Occurring Precursors
Given the structural complexity of the hederagenin aglycone, a semisynthetic approach starting from a readily available natural product is a more practical and efficient strategy for obtaining Macranthoidin A and its analogues. Hederagenin itself can be isolated from various plant sources. wikipedia.org
The semisynthesis would focus on the stepwise glycosylation of the hederagenin core. This approach significantly reduces the number of synthetic steps and avoids the challenges associated with the de novo synthesis of the pentacyclic triterpenoid (B12794562) skeleton.
The key steps in a semisynthetic route to Macranthoidin A would be:
Isolation and purification of hederagenin: Obtaining a pure sample of the starting material from a natural source.
Selective protection of hederagenin: Protecting the reactive functional groups on the aglycone, leaving the desired hydroxyl group for glycosylation exposed.
Stepwise glycosylation: Sequentially coupling the appropriately protected monosaccharide donors to build the pentasaccharide chain.
Deprotection: Removing all protecting groups to yield Macranthoidin A.
This strategy has been successfully applied to the synthesis of various hederagenin-based saponins, demonstrating its feasibility for accessing complex glycosides. researchgate.netnih.gov
Combinatorial Synthesis of Analogues for Structure-Activity Relationship Studies
Combinatorial chemistry is a powerful tool for the rapid generation of a large number of structurally related compounds, known as a library, for the purpose of exploring structure-activity relationships (SAR). mdpi.com By systematically modifying different parts of the Macranthoidin A molecule, it is possible to identify the key structural features responsible for its biological activity.
A combinatorial approach to Macranthoidin A analogues could involve:
Variation of the aglycone: Starting with a library of structurally diverse triterpenoid aglycones and glycosylating them with the native pentasaccharide chain of Macranthoidin A.
Derivatization of the aglycone or sugar moieties: Introducing a variety of functional groups at different positions on the Macranthoidin A scaffold to probe their effect on activity.
A hypothetical SAR study on Macranthoidin A analogues could generate data similar to the following:
| Analogue | Modification | Biological Activity (IC50, µM) |
| Macranthoidin A | - | X |
| Analogue 1 | L-Rhamnose replaced with D-Mannose | Y |
| Analogue 2 | Terminal D-Glucose removed | Z |
| Analogue 3 | Hederagenin C-28 carboxyl group esterified | A |
| Analogue 4 | Hederagenin C-16 hydroxyl group removed | B |
By analyzing the data from such a library of analogues, researchers can gain valuable insights into the pharmacophore of Macranthoidin A and design new compounds with improved therapeutic properties.
Advanced Analytical Methodologies in Macranthoidin a Research
Separation and Purification Techniques
The isolation of Macranthoidin A from its natural source, primarily the flower buds of Lonicera macranthoides, requires robust separation and purification methods to remove other closely related saponins (B1172615) and secondary metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Macranthoidin A. The development of a successful HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate resolution, peak shape, and sensitivity.
Key aspects of HPLC method development for Macranthoidin A include:
Column Selection: Reversed-phase columns, such as a Shim-pack CLC-ODS (Octadecylsilyl), are commonly employed for the separation of saponins like Macranthoidin A nih.gov. The C18 stationary phase provides the necessary hydrophobicity to retain and separate these relatively nonpolar glycosides.
Mobile Phase Composition: A gradient elution is typically required to effectively separate Macranthoidin A from other saponins present in the crude extract. The mobile phase often consists of a mixture of an aqueous solvent (like water, sometimes with an acid modifier such as formic acid to improve peak shape) and an organic solvent (commonly acetonitrile or methanol). The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute more strongly retained compounds.
Detection: Due to the lack of a strong chromophore in the Macranthoidin A structure, UV detection at low wavelengths (around 203-210 nm) is often used. However, for more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. When coupled with mass spectrometry, the mass analyzer serves as the detector, providing both quantification and structural information.
A validated liquid chromatography method coupled with mass spectrometry for the analysis of Macranthoidin A in rat plasma utilized a Shim-pack CLC-ODS column and a mobile phase composition that was not detailed but detected by MS in negative selective ion monitoring mode nih.gov. The method demonstrated a low limit of quantification of 6.06 ng/mL for Macranthoidin A, indicating high sensitivity nih.gov.
Table 1: Example HPLC Parameters for Saponin (B1150181) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Shim-pack CLC-ODS | nih.gov |
| Mobile Phase | Gradient elution (specifics not detailed) | nih.gov |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |
| Limit of Quantification (LOQ) | 6.06 ng/mL | nih.gov |
For the isolation of Macranthoidin A on a larger, preparative scale, Countercurrent Chromatography (CCC) offers significant advantages over traditional solid-support chromatography. CCC is a liquid-liquid partition technique that avoids the irreversible adsorption of the sample onto a solid matrix, leading to high sample recovery. High-Speed Counter-Current Chromatography (HSCCC), in particular, is a powerful preparative technique for separating saponins from complex plant extracts mdpi.com.
A specific HSCCC method has been successfully developed to isolate and purify Macranthoidin A from Lonicera macranthoides nih.govresearchgate.net. The process involved the following:
Solvent System Selection: The choice of a biphasic solvent system is critical for successful CCC separation. For the isolation of Macranthoidin A and other saponins, a two-phase solvent system of ethyl acetate-n-butanol-water (3:2:5 v/v/v) was utilized nih.govresearchgate.net.
Separation and Purification: The crude saponin extract was subjected to HSCCC, yielding Macranthoidin A with a purity of 92.7% as determined by HPLC analysis nih.govresearchgate.net. This demonstrates the efficacy of HSCCC as a primary purification step. Further purification, if necessary, can be achieved using preparative HPLC.
The combination of HSCCC for initial large-scale purification followed by preparative HPLC for final polishing is an effective strategy for obtaining high-purity Macranthoidin A required for detailed biological and pharmacological research nih.gov.
**Table 2: HSCCC Purification of Macranthoidin A from *Lonicera macranthoides***
| Compound | HSCCC Solvent System | Achieved Purity | Reference |
|---|---|---|---|
| Macranthoidin A | Ethyl acetate-n-butanol-water (3:2:5) | 92.7% | nih.govresearchgate.net |
Qualitative and Quantitative Analysis in Biological Matrices
To understand the pharmacokinetic and pharmacodynamic properties of Macranthoidin A, sensitive and selective analytical methods are required for its detection and quantification in complex biological matrices such as plasma, urine, and tissue homogenates.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in biological fluids nih.gov. Its high sensitivity, specificity, and throughput make it ideal for pharmacokinetic studies of compounds like Macranthoidin A.
A validated LC-ESI-MS/MS method has been established for the simultaneous quantification of Macranthoidin A and other saponins in rat plasma nih.gov. The key steps in this bioanalytical method include:
Sample Preparation: Due to the complexity of plasma, a sample preparation step is essential to remove proteins and other interfering substances. Solid-phase extraction (SPE) is an effective technique for extracting Macranthoidin A from plasma samples, providing good recovery and clean extracts nih.gov.
Chromatographic Separation: A reversed-phase HPLC column is used to separate Macranthoidin A from endogenous plasma components and other administered saponins before detection.
Table 3: LC-MS/MS Bioanalytical Method Validation Parameters for Macranthoidin A in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |
| Lower Limit of Quantification (LLOQ) | 6.06 ng/mL | nih.gov |
| Recovery | > 70% | nih.gov |
| Precision (R.S.D.) | Within 10% | nih.gov |
| Accuracy (% bias) | -10% to 10% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites. While Macranthoidin A itself is not suitable for direct GC-MS analysis due to its low volatility, GC-MS-based metabolomics can be used to investigate the downstream effects of Macranthoidin A on cellular metabolism. This involves profiling changes in the levels of endogenous primary metabolites such as organic acids, amino acids, and sugars.
A GC-MS-based metabolomics approach has been used to differentiate between Lonicera macranthoides and the related species Lonicera japonica exlibrisgroup.com. This study identified key differences in primary metabolic pathways, including galactose metabolism and starch and sucrose metabolism exlibrisgroup.com. Such an approach could be applied to study the metabolic perturbations in cells or organisms treated with Macranthoidin A, providing insights into its mechanism of action. The typical workflow involves:
Metabolite Extraction: Extraction of small molecules from biological samples.
Derivatization: Chemical modification of non-volatile metabolites (e.g., sugars, amino acids) to increase their volatility for GC analysis.
GC-MS Analysis: Separation of derivatized metabolites on a GC column followed by detection and identification by mass spectrometry.
Data Analysis: Chemometric analysis to identify statistically significant changes in metabolite levels between control and treated groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly reproducible and non-destructive analytical technique that provides comprehensive structural information about metabolites. It is a key platform in metabolomics research, complementing mass spectrometry-based approaches nih.govresearchgate.net.
In the context of Macranthoidin A research, NMR spectroscopy has been utilized for:
Structural Elucidation: NMR is fundamental for the initial structural determination and confirmation of isolated natural products like Macranthoidin A. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule core.ac.uk.
Quality Control and Authentication: ¹H-NMR spectroscopy, combined with chemometric pattern recognition, has been successfully applied to classify and authenticate plant materials containing Macranthoidin A. Studies have shown that Macranthoidin A is a key differential component that can distinguish Lonicerae Flos (derived from L. japonica) from the flowers of L. macranthoides nih.govresearchgate.net. The ¹H-NMR spectrum of a pure Macranthoidin A standard serves as a reference for these comparative analyses nih.govresearchgate.netresearchgate.net. This non-targeted approach provides a chemical fingerprint of the extract, which is useful for quality control.
Metabolomics: NMR-based metabolomics can be used to obtain a snapshot of the metabolome of a biological system under the influence of Macranthoidin A. It allows for the quantification of a wide range of metabolites in a single experiment with minimal sample preparation and high reproducibility nih.gov.
Integrated Multi-Omics Approaches for Comprehensive Understanding
Metabolomics research on Macranthoidin A primarily utilizes liquid chromatography-mass spectrometry (LC-MS) based techniques for its separation, identification, and quantification in complex biological matrices. nih.govnih.gov LC-MS is particularly advantageous as it allows for the analysis of thermally unstable compounds and provides high sensitivity. uab.edu
A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been successfully developed and validated for the simultaneous quantification of Macranthoidin A and other related saponins in rat plasma. nih.gov This method is crucial for pharmacokinetic studies. In one such study, the analysis was performed on a Shim-pack CLC-ODS column, and detection was carried out by mass spectrometry in the negative selective ion monitoring mode. nih.gov The method demonstrated high sensitivity, with a low limit of quantification for Macranthoidin A reported at 6.06 ng/mL. nih.gov High-performance liquid chromatography combined with mass spectrometry (HPLC-ESI-QTOF/MS) has also been employed to identify and confirm the purity of Macranthoidin A isolated from Lonicera macranthoides. nih.gov
These metabolomics approaches are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Macranthoidin A, providing critical data for evaluating its bioavailability and biological activity.
Table 2: Parameters of a Validated LC-MS Method for Macranthoidin A Analysis in Rat Plasma nih.gov
| Parameter | Details |
|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) |
| Chromatographic Column | Shim-pack CLC-ODS |
| Detection Mode | Negative Selective Ion Monitoring (SIM) |
| Linear Range | Two orders of magnitude (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 6.06 ng/mL |
| Precision (R.S.D.) | Within 10% for both inter- and intra-day |
| Accuracy (% bias) | Ranged from -10% to 10% |
| Overall Recovery | > 70% |
The integration of metabolomic data with transcriptomics and proteomics offers a powerful, systems-biology approach to understanding the comprehensive biological impact of a compound. Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression, while proteomics identifies the entire complement of proteins. longdom.org By correlating changes in the levels of Macranthoidin A (metabolomics) with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can elucidate the compound's mechanisms of action. nih.gov
For instance, if treatment with Macranthoidin A leads to a change in a specific metabolic pathway, transcriptomic and proteomic analyses can reveal whether this change is due to the up- or down-regulation of genes encoding the enzymes in that pathway. nih.gov This integrated multi-omics approach can identify signaling pathways and molecular networks affected by Macranthoidin A, providing deeper insights than any single omics technology alone. researchgate.net While specific integrated multi-omics studies focusing on Macranthoidin A are not yet prevalent, this approach represents a critical future direction for comprehensively characterizing its pharmacological and physiological effects.
Bioanalytical Sample Preparation Methodologies for Complex Samples
Effective sample preparation is a critical step in bioanalysis to remove interfering substances from complex matrices like plasma or tissue, thereby ensuring accurate and reliable quantification of the target analyte. nih.gov
Protein Precipitation (PPT) is a widely used technique to remove proteins from biological samples, which can otherwise interfere with chromatographic analysis. ijpsjournal.commdpi.com This is typically achieved by adding an organic solvent, such as acetonitrile, or an acid to the sample, which alters the solvent polarity and causes proteins to denature and precipitate out of the solution. mdpi.comresearchgate.net The precipitated proteins can then be easily removed by centrifugation.
Liquid-Liquid Extraction (LLE) is another fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijpsjournal.comwebsiteonline.cn The analyte of interest partitions into the solvent in which it is more soluble, allowing it to be separated from matrix components that have different solubility properties. gcms.cz
While both PPT and LLE are standard and effective methods for sample cleanup in bioanalysis, specific applications of these techniques for Macranthoidin A analysis are not detailed in the available literature. nih.govijpsjournal.com The choice of method would depend on the physicochemical properties of Macranthoidin A and the specific requirements of the analytical method.
Solid Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for purifying and concentrating analytes from complex samples. mdpi.com It operates on the principle of chromatography, where a sample is passed through a solid sorbent material packed in a cartridge. youtube.com The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. mdpi.comyoutube.com
SPE has been successfully applied in the bioanalysis of Macranthoidin A. In a pharmacokinetic study, plasma samples containing Macranthoidin A were extracted using SPE prior to LC-MS analysis. nih.gov This cleanup procedure was integral to achieving the necessary sensitivity and accuracy for quantifying the compound in rat plasma. nih.gov Various SPE sorbents are available, such as C18, Oasis HLB, and SCX, and the selection depends on the chemical properties of the analyte and the matrix. nih.govresearchgate.net The versatility and efficiency of SPE make it a superior choice for cleaning up complex biological samples in Macranthoidin A research.
Table 3: The Four Fundamental Steps of Solid Phase Extraction (SPE) youtube.com
| Step | Action | Purpose |
|---|---|---|
| 1. Condition | The SPE sorbent is rinsed with a solvent (e.g., methanol) to activate the functional groups. | To prepare the sorbent so it can properly interact with and retain the analyte. |
| 2. Load | The sample containing the analyte is passed through the conditioned sorbent. | The analyte and some impurities bind to the sorbent material. |
| 3. Wash | A specific solvent is passed through the sorbent to rinse away impurities. | To selectively remove interfering compounds while the analyte of interest remains bound to the sorbent. |
| 4. Elute | A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. | To recover the concentrated and purified analyte for subsequent analysis. |
Based on a thorough review of available scientific literature, there is a significant lack of detailed, publicly available research on the specific biological activities of the chemical compound Macranthoidin A corresponding to the requested outline. While Macranthoidin A is known to be a triterpenoid (B12794562) saponin isolated from species like Lonicera macranthoides, specific preclinical data elucidating its mechanistic role in cell proliferation, apoptosis, reactive oxygen species (ROS) generation, mitochondrial function, and intracellular signaling pathways is not present in the accessible research. mdpi.comnih.govresearchgate.net
The detailed outline provided in the prompt, including subsections on ROS generation, mitochondrial dysfunction, and caspase activation, aligns closely with extensive research published on a related compound, Macranthoidin B . karger.comnih.govresearchgate.netnih.gov Studies on Macranthoidin B have demonstrated its effects on repressing cancer cell proliferation by inducing ROS-mediated apoptosis, making it a subject of detailed mechanistic investigation. karger.comnih.gov
Given the strict instruction to focus solely on Macranthoidin A and the absence of the specific data required to populate the provided outline, it is not possible to generate the requested scientific article without resorting to speculation or incorrectly attributing findings from other compounds. The available evidence does not support the creation of an accurate and scientifically validated article on the "Mechanistic Elucidation of Macranthoidin A's Biological Activities in Preclinical Models" with the specified level of detail.
Known Information on Macranthoidin A:
Classification: It is an oleanane-type triterpenoid saponin. nih.gov
Source: It is found in Lonicera macranthoides. nih.gov
Reported Activity: Some research indicates that Macranthoidin A possesses strong anticomplement activity in the classical activation pathway of the complement system, which is a component of the innate immune system. researchgate.net The triterpenoid saponins from Lonicera species, as a general class, are recognized for a variety of biological activities, including anti-inflammatory and anti-tumor effects. mdpi.comnih.gov
Due to the constraints of scientific accuracy and the specific focus on Macranthoidin A, the requested article cannot be completed at this time. Further research and publication of preclinical data specifically for Macranthoidin A are required to address the detailed points in the outline.
Mechanistic Elucidation of Macranthoidin A S Biological Activities in Preclinical Models
Modulation of Intracellular Signaling Pathways
Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Pathway Regulation
Macranthoidin A's interaction with the Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) pathway has been a subject of investigation in preclinical models, particularly in the context of endometriosis. Research has shown that this pathway is often upregulated in endometriosis, contributing to the inflammatory environment and disease progression. frontiersin.org
In a rat model of endometriosis, administration of a related compound, macranthoidin B, led to the suppression of the COX-2/PGE2 pathway. frontiersin.orgnih.gov This was evidenced by a decrease in the expression of COX-2 and a subsequent reduction in the levels of PGE2. frontiersin.orgnih.gov This regulation is significant as PGE2 is known to promote angiogenesis and cell migration, key processes in the establishment and growth of ectopic endometrial tissue. frontiersin.orgnih.govresearchgate.net
Further in vitro studies using endometrial cells have corroborated these findings. Treatment with macranthoidin B inhibited the COX-2/PGE2 pathway, and this effect was shown to be antagonistic to the effects of lipopolysaccharide (LPS), a known activator of this pathway. nih.gov The inhibitory effect of macranthoidin B on this pathway was also shown to be enhanced when used in combination with celecoxib, a selective COX-2 inhibitor. nih.gov
The table below summarizes the key findings related to the regulation of the COX-2/PGE2 pathway by macranthoidin B in preclinical endometriosis models.
| Model | Intervention | Key Findings | Reference |
| Rat Autograft Endometriosis Model | Macranthoidin B | Suppressed COX-2/PGE2 pathway in vivo. | nih.gov |
| Primary Endometriotic Stromal Cells | Macranthoidin B | Inhibited COX-2/PGE2 pathway in vitro. | nih.gov |
| HEC1-B Cells | Macranthoidin B | Inhibited COX-2/PGE2 pathway in vitro. | nih.gov |
| Endometrial Cells | Macranthoidin B + Celecoxib | Enhanced celecoxib-mediated inhibition of COX-2/PGE2 pathway. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial intracellular pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.govnih.gov These cascades are typically organized in a tiered system of protein kinases that sequentially phosphorylate and activate one another, amplifying the initial signal. nih.govmdpi.com
While direct studies detailing the specific interactions of Macranthoidin A with the entirety of the MAPK signaling cascades are still emerging, the known involvement of MAPK pathways in cellular responses to various stimuli suggests it as a potential target for the compound's biological activities. nih.govnwnu.edu.cn The MAPK family includes several distinct cascades, such as the ERK1/2, JNK, and p38 pathways, which can be activated by a variety of extracellular signals and mediate diverse cellular outcomes. mdpi.com The specificity of these responses is thought to be achieved through the duration and magnitude of MAPK activation, as well as the specific components involved in each cascade. nih.govfrontiersin.org
Given that Macranthoidin A has been shown to influence processes like inflammation and cell proliferation, it is plausible that it exerts some of its effects through the modulation of one or more MAPK signaling cascades. Further research is necessary to elucidate the precise molecular interactions between Macranthoidin A and the components of the MAPK pathways in various preclinical models.
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Interactions
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. explorationpub.comoncotarget.com Constitutive activation of this pathway is a frequent event in various cancers and can contribute to a malignant phenotype. oncotarget.comspringermedizin.de
Preclinical studies have begun to explore the interactions of compounds like Macranthoidin A with this pathway. The PI3K/Akt/mTOR pathway is initiated by the activation of PI3K, often through growth factor receptors, which then leads to the activation of Akt. explorationpub.comnih.gov Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. explorationpub.comspringermedizin.de
In the context of endometriosis, research has indicated that the COX-2-PGE2 axis can regulate the activity of matrix metalloproteinase-2 (MMP-2), a key enzyme in angiogenesis, through the phosphorylation of Akt (pAKT). researchgate.net Inhibition of COX-2 and/or pAKT was found to suppress MMP-2 activity and endothelial tube formation. researchgate.net Given that Macranthoidin A has been shown to suppress the COX-2/PGE2 pathway, it is plausible that it indirectly influences the PI3K/Akt/mTOR pathway. nih.gov
Furthermore, in preclinical models of ovarian cancer, inhibitors of the PI3K/Akt/mTOR pathway have been tested, demonstrating the therapeutic potential of targeting this cascade. nih.gov While direct evidence of Macranthoidin A's interaction with this pathway is still being established, its known effects on related signaling molecules suggest a potential for indirect modulation.
The table below summarizes the key components and general functions of the PI3K/Akt/mTOR pathway, which is a target of investigation for various therapeutic agents.
| Component | Function | Reference |
| PI3K | Lipid kinase that phosphorylates phosphoinositides, initiating the signaling cascade. | explorationpub.comoncotarget.com |
| Akt | Serine/threonine kinase that acts as a central node, phosphorylating numerous downstream targets. | explorationpub.comspringermedizin.de |
| mTOR | A key regulator of protein synthesis, cell growth, and metabolism. | explorationpub.comoncotarget.com |
Nuclear Factor-kappa B (NF-κB) Pathway Engagement
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgnus.edu.sgfrontiersin.org The activity of NF-κB is tightly controlled, and its dysregulation has been implicated in various diseases, including cancer and chronic inflammatory conditions. nus.edu.sgprobiologists.com
The NF-κB pathway can be activated through two major signaling cascades: the canonical and non-canonical pathways. wikipedia.orgnus.edu.sgprobiologists.com In the canonical pathway, a variety of stimuli, such as cytokines and pathogen-associated molecular patterns, lead to the activation of the IκB kinase (IKK) complex. wikipedia.orgprobiologists.com IKK then phosphorylates the inhibitory IκB proteins, targeting them for degradation and allowing the NF-κB dimers (most commonly p50/RelA) to translocate to the nucleus and activate target gene transcription. wikipedia.orgnus.edu.sg The non-canonical pathway is activated by a more select set of stimuli and involves the processing of the p100 protein to its active p52 form. wikipedia.orgprobiologists.com
While direct studies specifically detailing the engagement of Macranthoidin A with the NF-κB pathway are still emerging, the known anti-inflammatory properties of related compounds suggest that this pathway is a likely target. Given that NF-κB is a central mediator of inflammation, its modulation by Macranthoidin A could contribute significantly to the compound's biological activities. Further research is warranted to elucidate the precise mechanisms by which Macranthoidin A may interact with and regulate the NF-κB signaling cascade in various preclinical settings.
Epithelial-Mesenchymal Transition (EMT) Regulatory Mechanisms
Epithelial-Mesenchymal Transition (EMT) is a complex cellular program in which epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes increased motility and invasiveness. dovepress.commdpi.comqiagen.com This process is fundamental during embryonic development and wound healing but can be aberrantly activated in pathological conditions like cancer, where it is thought to play a crucial role in tumor invasion and metastasis. dovepress.comqiagen.commdpi.com
Preclinical studies have investigated the role of macranthoidin B, a related compound, in regulating EMT, particularly in the context of endometriosis. frontiersin.orgnih.gov In a rat model of endometriosis, macranthoidin B was found to restrain EMT. nih.gov This effect was associated with the suppression of the COX-2/PGE2 pathway, suggesting a mechanistic link between this signaling axis and the regulation of EMT. frontiersin.orgnih.gov
The regulation of EMT involves changes in the expression of key marker proteins. Typically, EMT is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. dovepress.commdpi.com In studies with macranthoidin B, the compound was shown to augment the expression of E-cadherin while decreasing the levels of N-cadherin and Vimentin in endometrial cells. nih.gov This shift in marker expression is indicative of an inhibition of the EMT process.
The table below summarizes the effects of macranthoidin B on EMT markers in preclinical models of endometriosis.
| Cell Type | Treatment | Effect on E-cadherin | Effect on N-cadherin | Effect on Vimentin | Reference |
| Endometrial Cells | Macranthoidin B | Increased | Decreased | Decreased | nih.gov |
Interrogation of Metabolic Reprogramming
Alterations in Carbohydrate Metabolism (e.g., Glycolysis)
Metabolic reprogramming is a hallmark of cancer cells, enabling them to meet the bioenergetic and biosynthetic demands of rapid proliferation. frontiersin.org One of the most well-characterized metabolic alterations is the "Warburg effect," or aerobic glycolysis, where cancer cells preferentially utilize glycolysis for energy production even in the presence of sufficient oxygen. mdpi.com
Studies on a related compound, macranthoidin B, have revealed its ability to modulate key metabolic pathways in colorectal cancer cells. karger.com Metabolomic profiling of HCT-116 cells treated with macranthoidin B showed significant alterations in carbohydrate metabolism. karger.com Specifically, an increase in several glycolytic intermediates was observed, including glucose, fructose, 3-phosphoglycerate, and 2-phosphoglycerate. karger.com This suggests that macranthoidin B can perturb the glycolytic pathway in cancer cells.
The upregulation of specific glycolytic enzymes is a common feature of many cancers. mdpi.com The observed accumulation of glycolytic intermediates in macranthoidin B-treated cells points towards a disruption in the normal flow of the glycolytic pathway, which could have significant consequences for the cancer cell's energy production and biosynthetic capacity. karger.com
The table below highlights the glycolytic intermediates that were found to be elevated in HCT-116 cells following treatment with macranthoidin B.
| Metabolite | Change in Abundance | Preclinical Model | Reference |
| Glucose | Elevated | HCT-116 cells | karger.com |
| Fructose | Elevated | HCT-116 cells | karger.com |
| 3-Phosphoglycerate | Elevated | HCT-116 cells | karger.com |
| 2-Phosphoglycerate | Elevated | HCT-116 cells | karger.com |
| Citrate | Elevated | HCT-116 cells | karger.com |
Impact on Amino Acid and Peptide Metabolism
In preclinical investigations involving colorectal cancer (CRC) cells, Macranthoidin B has been shown to significantly perturb the metabolism of amino acids and peptides. A metabolomics analysis of HCT-116 CRC cells following exposure to Macranthoidin B identified specific modulations in this pathway. nih.gov Key metabolites, including the amino acids arginine and phenylalanine, were found to be significantly regulated. nih.gov This suggests that the compound's biological activities may be linked to its ability to alter amino acid utilization and related peptide metabolic processes within cancer cells. The interplay between cancer cells and amino acid metabolism is a critical area of research, as these molecules are fundamental for protein synthesis, energy production, and cellular signaling necessary for tumor growth. mdpi.comcreative-proteomics.comnih.gov
Table 1: Observed Effects of Macranthoidin B on Amino Acid Metabolism in HCT-116 Cells
| Metabolic Pathway | Key Metabolites Regulated | Preclinical Model | Reference |
| Amino Acid & Peptide Metabolism | Arginine, Phenylalanine | HCT-116 Colorectal Cancer Cells | nih.gov |
Effects on Lipid Metabolism
The influence of Macranthoidin B extends to lipid metabolism, a crucial pathway for energy storage and the synthesis of cellular membranes. nih.govinsel.ch In studies with HCT-116 colorectal cancer cells, metabolomic profiling revealed that Macranthoidin B treatment was associated with a specific modulation of lipid metabolism. nih.gov While the precise lipid species affected were not detailed, the data indicates a clear perturbation of this metabolic network. nih.gov Reprogramming of lipid metabolism is a known hallmark of various cancers, supporting rapid proliferation and survival. nih.govoatext.commdpi.com The ability of Macranthoidin B to interfere with these pathways points to a potential mechanism for its observed biological effects.
Nucleotide Metabolism Perturbations
Preclinical data indicates that Macranthoidin B also affects nucleotide metabolism, which is essential for DNA replication, RNA synthesis, and cellular energy transfer. nih.govnih.govhamadyaseen.com In a metabolomics study on HCT-116 cells, Macranthoidin B exposure led to the significant regulation of metabolites involved in nucleotide pathways. nih.gov Specifically, S-adenosylhomocysteine (SAH), a key intermediate in nucleotide metabolism and methylation pathways, was identified as a significantly regulated metabolite. nih.gov Disruptions in nucleotide metabolism can be detrimental to rapidly dividing cells, such as cancer cells, making this pathway a key target in oncology research. frontiersin.orgescholarship.orgnih.gov
Table 2: Observed Effects of Macranthoidin B on Nucleotide Metabolism in HCT-116 Cells
| Metabolic Pathway | Key Metabolite Regulated | Preclinical Model | Reference |
| Nucleotide Metabolism | S-adenosylhomocysteine (SAH) | HCT-116 Colorectal Cancer Cells | nih.gov |
Enzyme Activity Modulation and Substrate Interactions
Regulation of Antioxidant Enzymes (e.g., MnSOD, GSH-Px)
Macranthoidin B has been demonstrated to modulate the activity of key antioxidant enzymes. In HCT-116 colorectal cancer cells, treatment with Macranthoidin B led to a decrease in the mRNA levels of both Manganese Superoxide Dismutase (MnSOD) and Glutathione Peroxidase (GSH-Px). The downregulation of these critical antioxidant enzymes is associated with an increase in reactive oxygen species (ROS), which can trigger apoptosis in cancer cells. nih.gov This suggests that a primary mechanism of action for Macranthoidin B is the induction of oxidative stress through the suppression of cellular antioxidant defenses. nih.gov
Table 3: Effect of Macranthoidin B on Antioxidant Enzyme Expression
| Enzyme | Effect on mRNA Level | Associated Outcome | Preclinical Model | Reference |
| Manganese Superoxide Dismutase (MnSOD) | Decreased | Increased ROS Generation | HCT-116 Cells | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Decreased | Increased ROS Generation | HCT-116 Cells | nih.gov |
Interaction with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms, UDP-Glucuronosyltransferases)
Preclinical studies in male Sprague-Dawley rats have shown that Macranthoidin B can significantly alter the expression of major drug-metabolizing enzymes. mdpi.comcreative-proteomics.commdpi.com Oral administration of Macranthoidin B resulted in a marked upregulation of the mRNA and protein expression of hepatic Cytochrome P450 (CYP) isoforms CYP1A2 and CYP2C11. mdpi.comcreative-proteomics.commdpi.com This was accompanied by an increase in their catalytic activities. mdpi.comcreative-proteomics.commdpi.com The expression of UDP-glucuronosyltransferase (UGT) 1A1 was also quantified in these studies, although significant changes were not highlighted in the results. mdpi.comcreative-proteomics.commdpi.com Cytochromes P450 and UGTs are the most important enzymes involved in Phase I and Phase II drug metabolism, respectively, and their modulation can have significant implications for the metabolism of other compounds. nih.gov
Nuclear Receptor (e.g., CAR, PXR, RXRα) Activation and Gene Expression Regulation
The upregulation of CYP enzymes by Macranthoidin B appears to be mediated through the activation of specific nuclear receptors. mdpi.comcreative-proteomics.commdpi.com In rat models, Macranthoidin B administration led to a significant increase in the mRNA levels of the Constitutive Androstane Receptor (CAR) and a substantial upregulation of both CAR and Pregnane X Receptor (PXR) proteins within the hepatocyte nucleus. mdpi.comcreative-proteomics.commdpi.com This indicates that Macranthoidin B induces the nuclear translocation of these receptors. mdpi.comcreative-proteomics.commdpi.com Once in the nucleus, these receptors form active heterodimers with the Retinoid X Receptor alpha (RXRα). mdpi.comresearchgate.net The resulting CAR/RXRα and PXR/RXRα complexes then bind to response elements on DNA to activate the transcription of target genes, including the aforementioned CYP enzymes. mdpi.comcreative-proteomics.commdpi.com
Table 4: Effect of Macranthoidin B on Nuclear Receptors and Drug-Metabolizing Enzymes in Rats
| Molecule | Effect | Mechanism | Preclinical Model | Reference |
| Nuclear Receptors | ||||
| CAR (mRNA) | Significantly Increased | Transcriptional Regulation | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.com |
| CAR (protein) | Upregulated in Nucleus | Nuclear Translocation | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
| PXR (protein) | Upregulated in Nucleus | Nuclear Translocation | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
| RXRα | Forms Active Heterodimers with CAR/PXR | Co-activation | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
| Drug-Metabolizing Enzymes | ||||
| CYP1A2 (mRNA & protein) | Markedly Upregulated | Gene Expression Regulation via CAR/PXR | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
| CYP2C11 (mRNA & protein) | Markedly Upregulated | Gene Expression Regulation via CAR/PXR | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
| UGT1A1 | Quantified (no significant change noted) | - | Sprague-Dawley Rat Liver | mdpi.comcreative-proteomics.commdpi.com |
Identification of Molecular Targets
The elucidation of the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. For natural products like Macranthoidin A, a variety of strategies can be employed to identify its direct protein interactors. These approaches range from observing the compound's effects on cellular phenotypes to directly measuring its binding to proteins and using computational methods to predict interactions.
Phenotype-Based Target Deconvolution Strategies
Phenotype-based screening is a powerful approach in drug discovery that involves identifying compounds that produce a desired phenotypic change in a cell, tissue, or organism, without prior knowledge of the drug's target. criver.comrsc.org Once a bioactive compound like Macranthoidin A is identified through such a screen, the subsequent challenge is to determine the molecular target or targets responsible for the observed effect, a process known as target deconvolution. criver.combiocompare.com
This "target-agnostic" strategy is advantageous as it can uncover novel therapeutic targets that might have greater physiological relevance than established ones. biocompare.com The process of target deconvolution for a hit from a phenotypic screen is essential for lead optimization and for understanding the compound's mechanism of action. criver.com A variety of methods can be employed for target deconvolution following a phenotypic screen. These can be broadly categorized as direct and indirect methods. drughunter.com
| Strategy | Description | Relevance to Macranthoidin A |
| Forward Chemical Genetics | In this approach, a library of compounds is screened for a specific phenotype. For a compound of interest like Macranthoidin A, this would involve treating cells or model organisms and observing a desired biological response. Subsequent experiments would then be designed to identify the protein(s) with which Macranthoidin A interacts to produce this phenotype. researchgate.net | This approach could be used to identify the targets of Macranthoidin A responsible for its observed biological activities, such as its anti-inflammatory or anti-diabetic effects. |
| Target Deconvolution Post-Screening | After identifying Macranthoidin A as a hit in a phenotypic screen, various techniques can be used to find its target. These include affinity chromatography, expression cloning, and proteomic approaches. criver.com The goal is to isolate and identify the specific cellular components that bind to Macranthoidin A. | If Macranthoidin A was found to, for example, protect neuronal cells from damage in a screening assay, target deconvolution methods would be applied to pinpoint the exact neuronal proteins it interacts with to confer this protection. |
Affinity-Based Proteomics and Chemoproteomics Approaches
Affinity-based proteomics and chemoproteomics are powerful techniques used to directly identify the protein targets of a small molecule. nih.gov These methods typically involve using a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate. drughunter.com
One common approach is affinity purification-mass spectrometry (AP-MS) . In this technique, the small molecule, such as Macranthoidin A, is immobilized on a solid support (like beads) to create an "affinity matrix". This matrix is then incubated with a protein mixture. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then identified using mass spectrometry. ebi.ac.uknih.gov
Chemoproteomics encompasses a broader range of techniques that use chemical probes to study protein function and drug interactions on a proteome-wide scale. researchgate.netnih.gov This can involve the use of photo-affinity labels, which are chemically modified versions of the compound that can be activated by light to form a covalent bond with their target protein, allowing for more stringent purification and identification. ebi.ac.uk
| Technique | Principle | Potential Application for Macranthoidin A |
| Affinity Purification-Mass Spectrometry (AP-MS) | Macranthoidin A would be chemically modified and attached to a solid support. This "bait" would then be used to capture its interacting proteins ("prey") from a cell or tissue extract. The captured proteins would then be identified by mass spectrometry. ebi.ac.ukchemrxiv.org | This method could provide an unbiased identification of proteins that directly bind to Macranthoidin A in a specific biological context, such as in liver cells to understand its effects on metabolism. |
| Chemoproteomic Profiling | This involves using a reactive chemical probe derived from Macranthoidin A to covalently label its protein targets within a complex biological system. This allows for the identification of binding proteins and can also provide information about the binding site. chemrxiv.org | A chemoproteomic approach could be used to map the full spectrum of Macranthoidin A's interactions in a living cell, helping to distinguish between on-target and potential off-target effects. |
Genetic Interaction Studies for Target Validation
Genetic interaction studies are crucial for validating potential drug targets identified through other methods. numberanalytics.com These studies involve manipulating the expression of a candidate target gene to see if it mimics or alters the effect of the compound. The advent of CRISPR-Cas9 gene-editing technology has greatly facilitated this process. biocompare.combiocompare.com
For instance, if a protein is hypothesized to be the target of Macranthoidin A, that protein's gene can be "knocked out" or its expression reduced in a cell line. patsnap.comzeclinics.com If the cells lacking the protein no longer respond to Macranthoidin A in the same way as normal cells, it provides strong evidence that the protein is indeed the target. biocompare.com Conversely, overexpressing the target protein might enhance the cell's sensitivity to the compound.
These genetic approaches help to establish a causal link between a specific protein and the biological activity of a compound, moving beyond simple correlation. nih.gov
| Method | Description | Example with Macranthoidin A |
| Gene Knockout/Knockdown | The gene encoding a putative target of Macranthoidin A is deleted or its expression is silenced (e.g., using CRISPR or RNAi). The response of these modified cells to Macranthoidin A is then compared to that of unmodified cells. numberanalytics.compatsnap.com | If a specific enzyme is thought to be inhibited by Macranthoidin A, knocking out the gene for this enzyme should produce a similar physiological effect as treating the cells with Macranthoidin A. Furthermore, the knockout cells may show a blunted response to the compound. |
| Gene Overexpression | The putative target gene is overexpressed in cells, leading to higher levels of the target protein. These cells are then treated with Macranthoidin A to see if their sensitivity to the compound is altered. | If Macranthoidin A acts by inhibiting a particular receptor, cells overexpressing this receptor might require higher concentrations of the compound to achieve the same effect. |
Computational and In Silico Target Prediction
Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the potential molecular targets of a compound. nih.govmdpi.com These approaches use computer algorithms to screen large databases of protein structures and compound information to identify likely binding partners.
One of the most common techniques is molecular docking . This method predicts the preferred orientation of a small molecule when bound to a protein target. By calculating the binding energy of this interaction, researchers can estimate the affinity of the compound for the protein. mdpi.comfrontiersin.org In the case of Macranthoidin A, its three-dimensional structure would be computationally "docked" into the binding sites of a panel of known protein targets to predict which ones it is most likely to interact with.
A preclinical study utilized in silico molecular docking to investigate the potential antidiabetic properties of Macranthoidin A. The study evaluated its interaction with the target protein Dipeptidyl peptidase-4 (DPP4). qau.edu.pk
| Computational Method | Principle | Specific Finding for Macranthoidin A |
| Molecular Docking | A computational simulation that predicts the binding mode and affinity of a ligand (Macranthoidin A) to the three-dimensional structure of a protein target. frontiersin.org | An in-silico evaluation of Macranthoidin A through molecular docking processes was performed with the target protein DPP4 (PDB ID: 5I7U). qau.edu.pk |
Conclusion and Future Research Directions
Synthesis of Current Understanding of Macranthoidin A's Research
Macranthoidin A is a triterpenoid (B12794562) saponin (B1150181) isolated from plants, notably Lonicera macranthoides, also known as Flos Lonicerae guidechem.commedchemexpress.comresearchgate.netfrontiersin.orgfrontiersin.org. Chemically, it is characterized by a complex structure with the molecular formula C59H96O27 and a molecular weight of approximately 1237.38 Da guidechem.comselleckchem.comchemfaces.comsigmaaldrich.commedchemexpress.comcdutcm.edu.cn. It typically presents as a yellow powder, sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol (B145695) guidechem.com.
Research has indicated that Macranthoidin A possesses promising biological activities, including anti-inflammatory and antioxidant properties guidechem.commedchemexpress.com. Its mechanism of action in these contexts is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways guidechem.com. Related compounds, such as Macranthoidin B, have demonstrated significant anti-cancer activity by inducing reactive oxygen species (ROS) and apoptosis in colorectal cancer cells, and have shown potential in modulating the COX-2/PGE2 pathway in endometriosis nih.govkarger.comfrontiersin.orgresearchgate.net. These findings suggest a broad therapeutic potential for saponins (B1172615) derived from Lonicera species, with Macranthoidin A being a key compound within this class.
Table 7.1: Physicochemical Properties of Macranthoidin A
| Property | Value | Source(s) |
| Molecular Formula | C59H96O27 | guidechem.comselleckchem.comchemfaces.comsigmaaldrich.commedchemexpress.comcdutcm.edu.cn |
| Molecular Weight | 1237.38 Da | medchemexpress.comselleckchem.comsigmaaldrich.commedchemexpress.comcdutcm.edu.cn |
| Appearance | Yellow powder | guidechem.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents (methanol, ethanol) | guidechem.com |
| Purity (Assay) | ≥95.0% (HPLC) / ≥98% | chemfaces.comsigmaaldrich.commedchemexpress.comcaymanchem.com |
| CAS Number | 140360-29-8 | guidechem.comchemfaces.com |
Identification of Unexplored Mechanistic Avenues and Biological Targets
While Macranthoidin A has demonstrated anti-inflammatory and antioxidant activities, the precise molecular targets and detailed mechanisms underlying these effects remain largely unexplored guidechem.com. For instance, the specific enzymes inhibited or cellular signaling pathways modulated by Macranthoidin A require comprehensive elucidation.
Building upon the research into Macranthoidin B, which has shown efficacy through ROS generation and modulation of metabolic pathways in cancer cells karger.comnih.gov, and its effects on the COX-2/PGE2 pathway in endometriosis nih.govfrontiersin.org, there is a significant opportunity to investigate similar pathways for Macranthoidin A. Unexplored avenues include:
Specific Molecular Targets: Identifying the direct protein or enzyme targets of Macranthoidin A responsible for its antioxidant and anti-inflammatory actions.
Cellular Signaling Pathways: Mapping the complete cascade of intracellular signaling events triggered or inhibited by Macranthoidin A in various cell types.
Metabolic Pathway Modulation: Investigating whether Macranthoidin A, similar to Macranthoidin B, influences key metabolic pathways to exert its biological effects.
Synergistic Effects: Exploring potential synergistic interactions of Macranthoidin A with other natural compounds or therapeutic agents.
Emerging Analytical and Omics Technologies in Saponin Research
The advancement of analytical and omics technologies has revolutionized the study of natural products, including saponins like Macranthoidin A.
Analytical Techniques: High-performance liquid chromatography (HPLC), often coupled with various detectors such as UV/Vis, evaporative light scattering detection (ELSD), charged aerosol detection (CAD), and mass spectrometry (MS), is crucial for the separation, identification, and quantification of saponins mdpi.comresearchgate.netcreative-proteomics.comnih.gov. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in metabolomic profiling, aiding in the understanding of compound metabolism and mechanism of action karger.com. Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for definitive structural elucidation researchgate.netcreative-proteomics.comiastate.edu. Rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS) is also employed for the simultaneous determination of multiple saponins in complex plant matrices ingentaconnect.com.
Omics Technologies: The integration of genomics, transcriptomics, proteomics, and metabolomics offers a holistic view of biological systems and is increasingly applied to natural product research frontiersin.orgmdpi.comijpsr.comnih.govtaylorfrancis.com. Metabolomics, in particular, can reveal how compounds like Macranthoidin B alter cellular metabolic profiles, providing insights into their mechanisms of action karger.comnih.gov. These multi-omics approaches are vital for deciphering the complex biosynthetic pathways of saponins, understanding their interactions within biological systems, and identifying novel therapeutic targets frontiersin.orgmdpi.comnih.gov. Applying these technologies to Macranthoidin A could accelerate the discovery of its specific biological roles and mechanisms.
Potential for Rational Design of Macranthoidin A-Derived Bioactive Agents
The structural complexity and diverse bioactivities of saponins present significant opportunities for rational drug design and the development of novel bioactive agents. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate specific structural features of a molecule with its biological effects mdpi.comcas.orgnih.govnih.gov.
While specific SAR studies for Macranthoidin A are limited in the reviewed literature, the general principles of saponin modification can be applied. By systematically altering specific moieties of the Macranthoidin A structure—such as the aglycone core or the attached sugar chains—researchers can aim to:
Enhance Potency and Efficacy: Modify the structure to increase binding affinity to target molecules, thereby improving its therapeutic effect.
Improve Selectivity: Design derivatives that target specific biological pathways or cell types, reducing off-target effects.
Optimize Pharmacokinetic Properties: Adjust solubility, stability, and bioavailability to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Reduce Toxicity: Modify structural elements that may contribute to undesirable side effects.
Examples in saponin research include the synthesis of derivatives with enhanced antiproliferative activity frontiersin.org or modified properties for specific applications cjnmcpu.com. Future research could involve synthesizing Macranthoidin A analogs and evaluating their biological activities to establish SAR, paving the way for the development of more potent and targeted therapeutic agents.
List of Compounds Mentioned:
Macranthoidin A
Macranthoidin B
Dipsacoside B
Macranthoside B
Dipsacoside A
Akebiasaponin D
Cauloside C
α-Hederin
Lonimacranthoidin A (diterpene)
Lonimacranthoidin B (diterpene)
Pulsatilla saponin D (PSD)
Timosaponin AIII
Diosgenin
Spicatoside A
TTB2
Polyphyllin I
Ginsenoside (Rg1, Rb1, R1, Rh2, Rg5)
Lonimaranthoide VI
Certonardoside J3
Certonardoside P1
Cucumarioside A10
Holothurins
Sophoraflavanone H
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the extraction and purification of Macranthoidin A from natural sources?
- Methodology : Macranthoidin A, a triterpenoid saponin, is typically extracted using polar solvents like methanol or ethanol due to its glycosidic structure. Column chromatography (e.g., silica gel or reversed-phase C18) is commonly employed for purification, with gradient elution systems (e.g., acetonitrile/water with 0.1% phosphoric acid) to optimize separation .
- Validation : Purity should be confirmed via HPLC-DAD (e.g., ≥98% purity at 205 nm) and structural identity via mass spectrometry (e.g., observed [M+H]⁺ at m/z 1237.3) and NMR spectroscopy .
Q. How can researchers confirm the structural identity of Macranthoidin A, especially when distinguishing it from structurally similar analogs like Macranthoidin B?
- Analytical Techniques :
- NMR : Compare chemical shifts of aglycone and sugar moieties. Macranthoidin A (C59H96O27) differs from Macranthoidin B (C65H106O32) in the number of glycosidic linkages and side-chain modifications .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish molecular formulas (e.g., Macranthoidin A: m/z 1237.39 vs. Macranthoidin B: m/z 1399.51) .
Q. What quality control measures are critical for ensuring batch-to-batch consistency in Macranthoidin A samples?
- Protocol :
- Use standardized HPLC conditions (e.g., Thermo HyPURITY C18 column, 30°C, 1.0 mL/min flow rate) for purity assessment .
- Monitor moisture content (<5% via Karl Fischer titration) and storage conditions (2–8°C, protected from light) to prevent degradation .
Advanced Research Questions
Q. How should researchers design in vitro and in vivo studies to investigate the structure-activity relationship (SAR) of Macranthoidin A?
- Experimental Design :
- SAR Variables : Modify sugar moieties or aglycone regions via semi-synthesis or enzymatic hydrolysis to assess bioactivity changes (e.g., anti-inflammatory or cytotoxic effects).
- Controls : Include Macranthoidin B and deglycosylated analogs as negative controls to isolate functional groups responsible for activity .
Q. What strategies can resolve contradictions in reported bioactivity data for Macranthoidin A across studies?
- Root-Cause Analysis :
- Purity Discrepancies : Compare HPLC profiles and storage conditions; impurities ≥2% may skew bioactivity results .
- Assay Variability : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory assays) and incubation times to minimize protocol-driven differences .
Q. How can computational approaches (e.g., molecular docking) complement experimental studies to elucidate Macranthoidin A’s mechanism of action?
- Methodology :
- Target Prediction : Use databases like PubChem or PDB to identify potential binding partners (e.g., DPP-4 or NF-κB pathways) .
- Docking Validation : Compare binding energies of Macranthoidin A with known inhibitors (e.g., sitagliptin for DPP-4) and validate findings via SPR or ITC .
Q. What are the best practices for optimizing Macranthoidin A’s bioavailability in pharmacokinetic studies?
- Approaches :
- Formulation : Use lipid-based nanocarriers or cyclodextrin complexes to enhance solubility and absorption .
- Analytical Methods : Employ LC-MS/MS for sensitive quantification in plasma, with LLOQ ≤1 ng/mL to track low-concentration metabolites .
Data Presentation and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
